molecular formula C14H16N6 B7571981 N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine

N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine

Cat. No.: B7571981
M. Wt: 268.32 g/mol
InChI Key: QQIDYOHUCWCTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine, commonly known as PTZ-PEA, is a chemical compound that has been widely used in scientific research for its unique properties. PTZ-PEA is a synthetic compound that belongs to the class of phenethylamines and is structurally similar to amphetamines.

Mechanism of Action

The exact mechanism of action of PTZ-PEA is not fully understood, but it is believed to act as a monoamine releasing agent. It increases the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation, motivation, and attention. PTZ-PEA also inhibits the reuptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
PTZ-PEA has been shown to have a variety of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause vasoconstriction. It also increases metabolic rate and can lead to hyperthermia. In addition, PTZ-PEA has been shown to enhance cognitive function, including memory and attention.

Advantages and Limitations for Lab Experiments

One of the advantages of using PTZ-PEA in laboratory experiments is its relatively simple synthesis. It is also a well-studied compound, with a large body of research available on its effects. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are several areas of future research that could be explored with PTZ-PEA. One area is its potential as a treatment for depression and anxiety. Another area is its effects on cognitive function, particularly in aging populations. Additionally, further research could be done to better understand the mechanism of action of PTZ-PEA and its effects on the central nervous system.

Synthesis Methods

PTZ-PEA is synthesized by the reaction of 2-pyrazoline with 2-phenyl-4,5-dihydro-1H-imidazole-4-carbaldehyde in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain PTZ-PEA in its hydrochloride salt form. The synthesis of PTZ-PEA is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

PTZ-PEA has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have a variety of effects on the central nervous system, including increasing the release of dopamine and norepinephrine, and enhancing cognitive function. PTZ-PEA has also been studied for its potential as a treatment for depression and anxiety.

Properties

IUPAC Name

N-[(2-phenyltriazol-4-yl)methyl]-2-pyrazol-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6/c1-2-5-14(6-3-1)20-17-12-13(18-20)11-15-8-10-19-9-4-7-16-19/h1-7,9,12,15H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIDYOHUCWCTEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2N=CC(=N2)CNCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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